Sanazole

Descripción

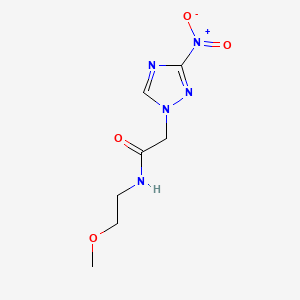

Structure

3D Structure

Propiedades

Número CAS |

104958-90-9 |

|---|---|

Fórmula molecular |

C7H11N5O4 |

Peso molecular |

229.19 g/mol |

Nombre IUPAC |

N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |

InChI |

InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13) |

Clave InChI |

YKDRHKCETNMLHL-UHFFFAOYSA-N |

SMILES canónico |

COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |

Apariencia |

Solid powder |

Otros números CAS |

104958-90-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

32.9 [ug/mL] (The mean of the results at pH 7.4) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AK 2123 AK-2123 sanazole senazole technetium-99m-cyclam AK 2123 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sanazole (AK-2123)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sanazole, also known as AK-2123, is a 3-nitrotriazole derivative investigated primarily as a hypoxic cell radiosensitizer.[1][2] Its mechanism of action is rooted in its selective activation under hypoxic conditions, a common characteristic of solid tumors. This guide provides a detailed examination of the core mechanisms of this compound, including its bioreductive activation, the induction of DNA damage, and its role in enhancing the efficacy of radiotherapy. Quantitative data from preclinical studies are presented, alongside detailed protocols for key experimental assays used to evaluate its activity.

Core Mechanism of Action

This compound is a prodrug that exerts its cytotoxic and radiosensitizing effects preferentially in the low-oxygen environment of tumor tissues. Its action can be dissected into two primary, interconnected phases: bioreductive activation under hypoxia and the subsequent interaction of its metabolites with cellular macromolecules, leading to cytotoxicity and radiosensitization.

Hypoxia-Selective Bioreductive Activation

Under normal oxygen conditions (normoxia), this compound is relatively inert. However, in hypoxic environments (oxygen concentrations < 1% O2), the nitro group of the this compound molecule undergoes a one-electron reduction.[3][4] This process is catalyzed by intracellular reductases, such as cytochrome P450 oxidoreductase.

The initial reduction forms a nitro radical anion. In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, preventing the accumulation of toxic metabolites.[3] In the absence of sufficient oxygen, the radical anion undergoes further reduction steps, leading to the formation of highly reactive cytotoxic species, including nitroso and hydroxylamine derivatives. These reactive intermediates are ultimately responsible for the drug's therapeutic effects.

The one-electron reduction potential of this compound has been determined to be approximately -0.33 V, a key parameter that governs its hypoxia-selective activation.

Caption: Bioreductive activation pathway of this compound (AK-2123) under hypoxic versus normoxic conditions.

Induction of DNA Damage and Apoptosis

The reactive species generated from this compound's activation are potent electrophiles that can directly interact with and damage cellular macromolecules. The primary target is DNA, where these intermediates can cause a variety of lesions, including strand breaks. This direct DNA damage contributes to the intrinsic hypoxic cytotoxicity of this compound.

Furthermore, this compound has been shown to enhance radiation-induced apoptosis. Studies in murine fibrosarcoma models have demonstrated that administration of this compound prior to irradiation leads to:

-

Increased frequency of condensed and fragmented nuclei.

-

Enhanced internucleosomal DNA fragmentation.

-

Elevated levels of caspase-3 activity, a key executioner caspase in the apoptotic pathway.

Radiosensitization

The most significant clinical application of this compound is as a radiosensitizer. Radiotherapy efficacy is limited by the radioresistance of hypoxic tumor cells. This compound overcomes this by "mimicking" the effect of oxygen. When ionizing radiation interacts with DNA, it creates radical damage. In the presence of oxygen, this damage is "fixed," making it permanent and irreparable.

Under hypoxia, these radiation-induced DNA radicals can be chemically repaired by endogenous reducing agents like glutathione. The activated metabolites of this compound are highly electron-affinic and can react with these DNA radicals, effectively fixing the radiation-induced damage and preventing its repair. This leads to a significant enhancement of radiation-induced cell killing specifically in hypoxic regions of a tumor.

Caption: Mechanism of this compound-mediated radiosensitization in hypoxic cells.

Quantitative Data Summary

The efficacy of this compound as a radiosensitizer is quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of radiation doses required to produce the same biological effect (e.g., 1% cell survival) without and with the sensitizer.

| Cell Line | Drug Concentration | Condition | Sensitizer Enhancement Ratio (SER at 1% Survival) | Reference |

| SCCVII (Squamous Cell Carcinoma) | 1 mM | Hypoxic | 1.55 | |

| SCCVII (Squamous Cell Carcinoma) | 0.5 mM | Hypoxic | 1.40 | |

| SCCVII (Squamous Cell Carcinoma) | 1 mM | Aerobic | No sensitizing effect |

Clinical studies have also demonstrated the efficacy of this compound. In a randomized trial for advanced oropharyngeal cancers, the addition of this compound to radiotherapy resulted in a 100% complete response rate compared to 44.4% in the control group receiving radiation alone. Another trial showed a 65% complete response in the this compound group versus 22% in the control group.

Key Experimental Protocols

Clonogenic Survival Assay for Hypoxia-Selective Radiosensitization

This assay is the gold standard for assessing the effects of radiation and sensitizers on the reproductive integrity of cultured cells.

Objective: To determine the Sensitizer Enhancement Ratio (SER) of this compound under hypoxic conditions.

Methodology:

-

Cell Culture: Exponentially growing cells (e.g., SCCVII, MCF-7, HeLa) are harvested and a single-cell suspension is prepared.

-

Cell Plating: Cells are counted and seeded into 6-well plates at densities calculated to yield 50-150 colonies per well for each treatment condition. Allow cells to attach overnight.

-

Induction of Hypoxia: Plates are transferred to a hypoxic chamber or incubator. The chamber is flushed with a gas mixture of 95% N₂ and 5% CO₂ to achieve anoxia (<0.1% O₂). Cells are incubated for 2-4 hours to become fully hypoxic.

-

Drug Treatment: this compound, dissolved in culture medium, is added to the plates at the desired final concentration (e.g., 0.5 mM or 1.0 mM). Control plates receive medium without the drug. Cells are incubated with the drug for 1-2 hours prior to irradiation.

-

Irradiation: Plates are irradiated with graded doses of X-rays (e.g., 0, 2, 4, 6, 8, 10 Gy). A parallel set of plates under normoxic conditions is also treated and irradiated to confirm hypoxia-selectivity.

-

Post-Irradiation Incubation: Following irradiation, the drug-containing medium is removed, cells are washed with PBS, and fresh medium is added. Plates are returned to a standard normoxic incubator (37°C, 5% CO₂) and incubated for 7-14 days, allowing surviving cells to form colonies.

-

Staining and Counting: Colonies are fixed with methanol and stained with a 0.5% crystal violet solution. Colonies containing ≥50 cells are counted.

-

Data Analysis: The Plating Efficiency (PE) and Surviving Fraction (SF) for each dose are calculated. Survival curves are generated by plotting the log of SF against the radiation dose. The SER is calculated at a specific survival level (e.g., 10% or 1%) by dividing the dose of radiation required to achieve that survival in the absence of the drug by the dose required in the presence of the drug.

Caption: Experimental workflow for the clonogenic survival assay.

Alkaline Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To quantify DNA damage (single and double-strand breaks) in cells treated with this compound and/or radiation.

Methodology:

-

Cell Treatment: Prepare cell suspensions and treat them with this compound under hypoxic conditions, with or without radiation, as described in the clonogenic assay protocol.

-

Cell Embedding: Harvest the cells and mix a low-density suspension (~10⁵ cells/mL) with low-melting-point agarose at 37°C. Immediately pipette this mixture onto a specialized microscope slide (CometSlide™). Allow the agarose to solidify at 4°C.

-

Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA nucleoid.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank and immerse them in a high-pH alkaline electrophoresis buffer (pH > 13) for 20-60 minutes. This denatures the DNA, unwinding it and revealing single-strand breaks and alkali-labile sites.

-

Electrophoresis: Apply a voltage (typically ~1 V/cm) for 20-45 minutes. The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail." Undamaged DNA remains in the "head" of the comet.

-

Neutralization and Staining: Wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage. Common metrics include "% DNA in Tail" and "Tail Moment," which correlate with the number of DNA breaks.

Conclusion

This compound (AK-2123) is a hypoxia-activated prodrug that functions as a potent radiosensitizer. Its mechanism relies on bioreductive activation in the low-oxygen environment of solid tumors, leading to the formation of reactive intermediates. These species induce direct DNA damage and, critically, mimic the role of oxygen in fixing radiation-induced DNA lesions, thereby preventing their repair and enhancing cell death in otherwise radioresistant hypoxic cells. Quantitative in vitro and in vivo data confirm its significant sensitizer enhancement ratio and clinical efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and development of this compound and other hypoxia-targeted agents in oncology.

References

- 1. Radiation enhancing effects of this compound and gemcitabine in hypoxic breast and cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redox reactions of this compound (AK-2123) in aqueous solutions: a pulse radiolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Chemical and Biological Profile of Sanazole (AK-2123)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of Sanazole, a promising hypoxic cell radiosensitizer. The information is curated for professionals in the fields of medicinal chemistry, oncology, and drug development.

Chemical Identity and Structure

This compound, also known by its developmental code AK-2123, is a synthetic 3-nitrotriazole derivative.[1][2] Its chemical structure is characterized by a 3-nitro-1,2,4-triazole ring linked to an N-(2-methoxyethyl)acetamide side chain.

The definitive chemical identifiers for this compound are provided below:

-

IUPAC Name: N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide[3]

-

CAS Number: 104958-90-9

-

SMILES: COCCNC(=O)CN1C=NC(=N1)--INVALID-LINK--[O-]

-

InChI Key: YKDRHKCETNMLHL-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its formulation and application in experimental and preclinical settings.

| Property | Value | Source |

| Molecular Weight | 229.19 g/mol | |

| Exact Mass | 229.0811 g/mol | |

| Elemental Analysis | C: 36.68%, H: 4.84%, N: 30.56%, O: 27.92% | |

| Appearance | Solid powder | |

| Solubility (pH 7.4) | 32.9 µg/mL | |

| Storage Conditions | 0-4°C (short-term), -20°C (long-term), dry and dark |

Mechanism of Action as a Radiosensitizer

This compound functions as a hypoxic cell radiosensitizer, a class of compounds designed to increase the susceptibility of oxygen-deficient tumor cells to radiation therapy. The primary mechanism of action involves the enhancement of radiation-induced DNA damage. Under hypoxic conditions, the nitro group of this compound can be bioreduced to form reactive radical species. These species can mimic the effects of oxygen by "fixing" the free radical damage induced in DNA by ionizing radiation, leading to permanent strand breaks that are difficult for the cell to repair.

Furthermore, studies have indicated that this compound promotes radiation-induced apoptosis. This is achieved through an increase in nuclear condensation and fragmentation, coupled with the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Experimental Protocols

In Vitro Radiosensitization Assay (Colony Formation)

This assay is designed to determine the sensitizer enhancement ratio (SER) of this compound in cultured cancer cells under hypoxic conditions.

-

Cell Culture: SCCVII tumor cells are cultured in appropriate media.

-

Drug Treatment: Cells are treated with this compound at varying concentrations (e.g., 0.5 mM and 1 mM) for a specified duration before irradiation.

-

Induction of Hypoxia: Cells are placed in a hypoxic chamber or treated with gas mixtures to achieve low oxygen conditions.

-

Irradiation: Cells are irradiated with a range of radiation doses.

-

Colony Formation: Following treatment, cells are seeded at low density and allowed to grow for a period to form colonies.

-

Quantification: Colonies are fixed, stained, and counted. The surviving fraction is calculated for each treatment condition.

-

Data Analysis: Survival curves are plotted, and the SER is calculated as the ratio of radiation doses required to achieve a certain level of cell kill (e.g., 1% survival) in the absence and presence of this compound.

In Vivo Tumor Growth Delay Assay

This in vivo experiment evaluates the efficacy of this compound in enhancing the radiotherapeutic response of solid tumors in an animal model.

-

Animal Model: SCCVII tumors are grown subcutaneously in the hind legs of C3H/HeN mice.

-

Drug Administration: Mice receive an intraperitoneal injection of this compound at various doses (e.g., 100, 200, or 400 mg/kg) prior to irradiation. A control group receives a placebo.

-

Tumor Irradiation: The tumors are locally irradiated with a single dose of radiation.

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., every other day) using calipers.

-

Data Analysis: Tumor volume is calculated, and the time required for the tumor to reach a specific volume (e.g., four times the initial volume) is determined. The tumor growth delay is the difference in this time between treated and control groups.

Summary and Future Directions

This compound is a well-characterized 3-nitrotriazole derivative with demonstrated efficacy as a hypoxic cell radiosensitizer in both in vitro and in vivo models. Its mechanism of action, centered on enhancing radiation-induced DNA damage and promoting apoptosis, makes it a compound of significant interest for improving cancer radiotherapy. While clinical trials have been conducted, further research is warranted to fully elucidate its therapeutic potential, optimize dosing regimens, and explore synergistic combinations with other anticancer agents.

References

Sanazole's Role in DNA Damage Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which Sanazole (AK-2123), a 3-nitrotriazole derivative, enhances DNA damage in hypoxic tumor cells, thereby acting as a potent radiosensitizer. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its efficacy, tailored for professionals in the fields of oncology, radiation biology, and drug development.

Core Mechanism of Action: Hypoxia-Selective DNA Damage

This compound's efficacy as a radiosensitizer is intrinsically linked to the hypoxic microenvironment characteristic of solid tumors. Under low-oxygen conditions, this compound undergoes a series of bioreductive activations, leading to the formation of highly reactive nitro radical anions. This process is central to its mechanism of action and can be summarized in the following key steps:

-

Hypoxic Activation: In the absence of sufficient oxygen, the nitro group of the this compound molecule can accept an electron, a reaction catalyzed by intracellular reductases such as xanthine oxidase. This results in the formation of a nitro radical anion.[1] Under normal oxygen (normoxic) conditions, this radical is rapidly re-oxidized back to the parent compound with the concomitant formation of a superoxide anion, rendering it ineffective. This differential activation is the basis for its selective toxicity towards hypoxic cells.

-

DNA Damage Induction: The generated nitro radical is a highly reactive species that can directly interact with and damage cellular macromolecules, most critically, DNA. This interaction can lead to the formation of DNA adducts and the induction of single- and double-strand breaks, ultimately compromising the genomic integrity of the cancer cell.

-

Fixation of Radiation-Induced Damage: When used in conjunction with radiotherapy, this compound's reactive intermediates can "fix" the initial DNA damage caused by ionizing radiation. Radiation-induced free radicals on DNA are typically transient and can be repaired, particularly by endogenous antioxidants like glutathione. However, the reactive species generated from this compound can react with these damaged DNA sites, creating more permanent lesions that are more difficult for the cell's repair machinery to resolve.

-

Induction of Apoptosis: The accumulation of irreparable DNA damage triggers cellular stress responses that culminate in programmed cell death, or apoptosis. Studies have shown that this compound, in combination with radiation, enhances apoptosis, as evidenced by increased internucleosomal DNA fragmentation and elevated activity of key executioner caspases, such as caspase-3.[2] This apoptotic response is a crucial component of its tumor-killing effect.

Signaling Pathways Implicated in this compound's Action

This compound's induction of DNA damage and subsequent cell death involves the modulation of several critical signaling pathways. While direct evidence for this compound's interaction with all components of the DNA Damage Response (DDR) is still an area of active research, its mechanism is understood to intersect with the following key cascades:

-

DNA Damage Response (DDR) Pathway: The extensive DNA damage caused by this compound's reactive metabolites and its potentiation of radiation-induced lesions inevitably activates the cell's primary DNA damage sensing and signaling pathways. These are principally orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Upon sensing double-strand and single-strand breaks, respectively, these kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk2 and Chk1, to arrest the cell cycle and initiate DNA repair. The overwhelming damage induced by the this compound-radiation combination can saturate and ultimately subvert these repair efforts, pushing the cell towards apoptosis.

-

Apoptosis Signaling Pathway: this compound has been shown to enhance hyperthermia-induced apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of the Fas-caspase-8 cascade and is dependent on intracellular calcium levels.[3] Furthermore, the enhancement of radiation-induced apoptosis by this compound is marked by increased caspase-3 activity, a key executioner of apoptosis.[2] This suggests that the DNA damage inflicted by this compound is a potent trigger for programmed cell death.

-

HIF-1α Pathway: While not a direct target, the hypoxic environment that is a prerequisite for this compound's activity is regulated by the master transcriptional regulator, Hypoxia-Inducible Factor 1-alpha (HIF-1α). Interestingly, related imidazole compounds have been shown to suppress HIF-1α protein translation via the mTOR signaling pathway.[4] The interplay between hypoxic radiosensitizers and the HIF-1α pathway is a complex area of research, with potential for synergistic therapeutic strategies.

Quantitative Data on this compound's Efficacy

The radiosensitizing effect of this compound is typically quantified using the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF). These metrics represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect (e.g., a certain level of cell killing).

| Cell Line | This compound Concentration | Condition | Efficacy Metric (SER) | Reference |

| SCCVII | 1 mM | Hypoxic | 1.55 | |

| SCCVII | 0.5 mM | Hypoxic | 1.40 | |

| MCF-7 | 1 mM | Hypoxic | Enhanced radiosensitivity | |

| HeLa | 1 mM | Hypoxic | Enhanced radiosensitivity |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound as a DNA damage enhancer and radiosensitizer.

Clonogenic Survival Assay

This assay is the gold standard for assessing the reproductive integrity of cells after treatment with cytotoxic agents.

Objective: To determine the fraction of cells that retain the ability to produce a colony of at least 50 cells after treatment with this compound and/or radiation.

Protocol:

-

Cell Plating: Seed a known number of cells into 6-well plates or 60 mm dishes. The number of cells seeded will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (typically 50-150).

-

Hypoxic Treatment: For hypoxic conditions, place the plates in a hypoxic chamber or incubator with a controlled gas environment (e.g., 1% O2, 5% CO2, balanced with N2) for a predetermined period (e.g., 4-6 hours) to allow for equilibration before and during treatment.

-

This compound Incubation: Add this compound at the desired concentration (e.g., 0.5 mM or 1 mM) to the cell culture medium and incubate for a specified time (e.g., 1-2 hours) prior to irradiation under continued hypoxic conditions.

-

Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

Post-Irradiation Incubation: Following irradiation, replace the drug-containing medium with fresh, drug-free medium and return the plates to a normoxic incubator.

-

Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies.

-

Staining and Counting: Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To visualize and quantify DNA damage in cells treated with this compound and/or radiation.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the treated and control cells.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Objective: To assess the effect of this compound and/or radiation on cell cycle progression.

Protocol:

-

Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in cold 70% ethanol to permeabilize the cell membranes.

-

RNase Treatment: Treat the cells with RNase to degrade RNA, which can also be stained by DNA-binding dyes.

-

DNA Staining: Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

-

Data Interpretation: Generate a histogram of DNA content versus cell number. Cells in G0/G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase to determine if the treatment has induced a cell cycle arrest.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental evaluation.

References

- 1. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiosensitizer this compound (AK-2123) enhances gamma-radiation-induced apoptosis in murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Sanazole as a Potential Sonosensitizer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonodynamic therapy (SDT) is an emerging non-invasive modality for cancer treatment that utilizes the synergistic action of a non-toxic sonosensitizing agent and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS) within tumor tissues. While various compounds have been investigated as sonosensitizers, the potential of sanazole (also known as AK-2123), a nitroimidazole-based radiosensitizer, in this capacity remains unexplored. This technical guide provides a comprehensive overview of the principles of SDT and posits a scientific rationale for investigating this compound as a novel sonosensitizer, particularly leveraging its hypoxia-activated properties. This document details hypothetical experimental protocols for the in vitro and in vivo evaluation of this compound's sonosensitizing efficacy, presents quantitative data from existing sonosensitizer studies for comparative purposes, and illustrates the key signaling pathways and experimental workflows.

Introduction to Sonodynamic Therapy

Sonodynamic therapy is a promising cancer treatment strategy that offers deep tissue penetration and high spatial precision, overcoming some of the limitations of photodynamic therapy (PDT)[1]. The core principle of SDT involves the administration of a sonosensitizer, a chemical compound that is preferentially taken up by or accumulates in tumor tissue. Subsequent exposure of the tumor to focused low-intensity ultrasound activates the sonosensitizer, leading to the generation of ROS, such as singlet oxygen and hydroxyl radicals[1][2]. These highly reactive species induce oxidative stress, leading to cellular damage and, ultimately, tumor cell death through apoptosis and necrosis[1][3].

An ideal sonosensitizer possesses several key characteristics:

-

High sonosensitizing efficiency: The ability to generate a high yield of ROS upon ultrasound activation.

-

Tumor specificity: Preferential accumulation in tumor tissue to minimize damage to healthy surrounding tissues.

-

Low intrinsic toxicity: Non-toxic in the absence of ultrasound activation.

-

Favorable pharmacokinetics: Appropriate distribution and clearance from the body.

This compound: A Potential Hypoxia-Activated Sonosensitizer

This compound, or (N-2'-methoxy ethyl)-2-(3"-nitro-1"-triazolyl)acetamide, is a well-characterized 3-nitrotriazole compound that has undergone extensive investigation as a hypoxic cell radiosensitizer. Its mechanism of action in radiotherapy is linked to its ability to be selectively reduced in the low-oxygen environment characteristic of solid tumors.

Chemical Properties of this compound

-

Chemical Formula: C₇H₁₁N₅O₄

-

Molecular Weight: 229.20 g/mol

-

Structure: this compound's structure features a nitroimidazole ring, which is key to its hypoxia-activated properties.

Rationale for this compound as a Sonosensitizer

The rationale for investigating this compound as a sonosensitizer is predicated on its hypoxia-activated nature. The tumor microenvironment is often characterized by significant regions of hypoxia, which contributes to resistance to conventional therapies.

Hypothesized Mechanism of Action:

-

Selective Accumulation: Like other small molecules, this compound may preferentially accumulate in tumor tissues.

-

Hypoxic Activation: In the low-oxygen environment of the tumor, this compound can be enzymatically reduced to form reactive radical anions.

-

Ultrasound-Mediated ROS Generation: It is hypothesized that the application of focused ultrasound could interact with the reduced form of this compound, promoting the transfer of energy to molecular oxygen and generating cytotoxic ROS. The cavitation and sonoluminescence effects of ultrasound could provide the necessary energy for this activation. This process would be amplified in the hypoxic core of the tumor where the concentration of the activated drug is highest.

This dual-targeting approach—leveraging both tumor hypoxia for selective activation and focused ultrasound for spatial control—could offer a highly specific and effective anti-cancer therapy.

Quantitative Data from Sonosensitizer Studies

To provide a framework for evaluating the potential efficacy of this compound, the following tables summarize quantitative data from studies on established sonosensitizers.

Table 1: In Vitro Efficacy of Various Sonosensitizers

| Sonosensitizer | Cell Line | Ultrasound Parameters | Concentration | Cell Viability Reduction | Reference |

| Protoporphyrin IX (PpIX) | K562 (Human Leukemia) | 1 MHz, 1.0 W/cm², 60s | 1.0 µg/mL | ~50% | |

| Sinoporphyrin Sodium (DVDMS) | HCT116 (Human Colon Cancer) | 0.97 MHz, 0.6 W/cm², 30s | 50 µg/mL | ~35% (apoptosis/necrosis) | |

| Hematoporphyrin Nanoparticles (HPNP) | T110299 (Pancreatic Cancer) | 1 MHz, 3 W/cm², 30s | Not specified | ~47% (hypoxic) | |

| C60 Fullerene | HeLa (Cervical Cancer) | 1 MHz, 60 J/cm² | 20 µM | ~41% |

Table 2: In Vivo Efficacy of Various Sonosensitizers

| Sonosensitizer | Tumor Model | Ultrasound Parameters | Dosage | Tumor Growth Inhibition | Reference |

| Hematoporphyrin-MSN | Murine Breast Adenocarcinoma | 1 MHz, 2 W/cm², 60s | 5 mg/kg | 45% | |

| DVDMS-Liposome-Microbubbles | 4T1 Murine Breast Cancer | 1 MHz, 1.0 W/cm², 5 min | Not specified | 68% | |

| Protoporphyrin IX - Gold Nanoparticles | Colon Carcinoma (BALB/c mice) | 1.1 MHz, 2 W/cm², 180s | 5 mg/kg | Significant reduction in tumor volume | |

| Mitoxantrone - Hollow Gold Nanoshells | Breast Cancer (BALB/c mice) | 0.8 MHz, 1.5 W/cm², 5 min | 2 µM | Significant tumor growth delay |

Experimental Protocols for Evaluating this compound as a Sonosensitizer

The following sections outline detailed, albeit hypothetical, experimental protocols to assess the potential of this compound as a sonosensitizer.

In Vitro Evaluation

Objective: To determine the sonosensitizing activity of this compound in cancer cell lines under both normoxic and hypoxic conditions.

Materials:

-

Cancer cell lines (e.g., human glioblastoma U-87 MG, pancreatic cancer PANC-1, breast cancer MDA-MB-231)

-

Cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin

-

This compound (AK-2123)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

ROS detection probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)

-

Ultrasound transducer and generator system

-

Acoustic intensity measurement system

Methodology:

-

Cell Culture: Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cytotoxicity Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-500 µM) for 24 hours to determine its intrinsic toxicity.

-

Perform a cell viability assay to determine the non-toxic concentration range.

-

-

Sonodynamic Treatment:

-

Seed cells in appropriate culture plates.

-

Incubate cells with a non-toxic concentration of this compound for a predetermined time (e.g., 4-24 hours).

-

For hypoxic conditions, place the plates in a hypoxia chamber for the duration of the drug incubation.

-

Expose the cells to ultrasound using a calibrated transducer. Key parameters to optimize include frequency (e.g., 1-3 MHz), intensity (e.g., 0.5-3 W/cm²), duty cycle (e.g., 20-50%), and duration (e.g., 30-180 seconds).

-

Include control groups: untreated cells, cells with this compound only, and cells with ultrasound only.

-

-

Assessment of Cell Viability: 24 hours post-treatment, assess cell viability using an MTT or similar assay.

-

ROS Detection:

-

After sonodynamic treatment, incubate cells with DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify intracellular ROS generation.

-

-

Apoptosis Assay:

-

Harvest cells 6-24 hours post-treatment.

-

Stain cells with Annexin V-FITC and PI.

-

Analyze the cell population by flow cytometry to quantify apoptosis and necrosis.

-

In Vivo Evaluation

Objective: To assess the anti-tumor efficacy of this compound-mediated SDT in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or SCID)

-

Tumor cells for xenograft model (e.g., U-87 MG, PANC-1)

-

This compound solution for injection

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Focused ultrasound system (preferably with MR-guidance)

-

Calipers for tumor measurement

-

Materials for histological analysis (formalin, paraffin, H&E stain)

Methodology:

-

Tumor Model Development:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Animal Grouping: Randomly divide the tumor-bearing mice into several groups (n=6-10 per group):

-

Control (no treatment)

-

This compound only

-

Ultrasound only

-

This compound + Ultrasound (SDT group)

-

-

Treatment Protocol:

-

Administer this compound to the SDT and "this compound only" groups via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose.

-

After a specific time interval to allow for drug distribution and tumor accumulation (e.g., 1-3 hours), anesthetize the mice in the SDT and "ultrasound only" groups.

-

Apply ultrasound gel to the tumor site and expose the tumor to focused ultrasound with optimized parameters.

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the animals.

-

-

Endpoint Analysis:

-

When tumors in the control group reach a predetermined maximum size, euthanize all animals.

-

Excise the tumors and major organs.

-

Perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) on the tumor tissues.

-

Analyze organs for any signs of toxicity.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of ROS-Mediated Apoptosis in SDT

The primary mechanism of cell death in sonodynamic therapy is the induction of apoptosis through the generation of reactive oxygen species. The diagram below illustrates the key steps in this signaling cascade.

Caption: ROS-mediated apoptotic signaling pathway in SDT.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines the logical flow of an in vivo experiment to assess the efficacy of a potential sonosensitizer.

Caption: In vivo experimental workflow for evaluating a sonosensitizer.

Conclusion and Future Directions

While there is currently no direct evidence for the use of this compound as a sonosensitizer, its established role as a hypoxia-activated radiosensitizer provides a strong theoretical foundation for its investigation in the field of sonodynamic therapy. The selective activation of this compound in the hypoxic tumor microenvironment, combined with the spatial precision of focused ultrasound, presents a compelling strategy for a highly targeted and effective cancer treatment. The experimental protocols and comparative data provided in this guide offer a roadmap for researchers to systematically evaluate the potential of this compound and other hypoxia-activated compounds as the next generation of sonosensitizers. Future research should focus on elucidating the precise mechanisms of ultrasound-mediated activation of reduced nitroimidazoles and optimizing treatment parameters to maximize therapeutic efficacy while ensuring safety.

References

The Cytotoxic Effects of Sanazole on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanazole, also known as AK-2123, is a nitrotriazole-based compound primarily investigated for its role as a hypoxic cell radiosensitizer in cancer therapy. While its main clinical application has been to enhance the efficacy of radiotherapy in hypoxic tumors, preclinical studies have also elucidated its direct cytotoxic effects and the underlying molecular mechanisms. This technical guide provides an in-depth overview of the cytotoxic properties of this compound, focusing on its impact on cancer cell viability, the induction of apoptosis, and cell cycle modulation. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Tumor hypoxia is a significant factor contributing to resistance to conventional cancer therapies such as radiation and chemotherapy. Hypoxic cells are less susceptible to the DNA-damaging effects of these treatments, which often rely on the presence of oxygen to generate reactive oxygen species (ROS). This compound has emerged as a promising agent to overcome this challenge by selectively sensitizing hypoxic cancer cells to the cytotoxic effects of radiation.[1] Beyond its role as a radiosensitizer, this compound exhibits intrinsic cytotoxic properties that contribute to its overall anti-cancer activity. This document details the current understanding of these direct effects on cancer cells.

Quantitative Data on Cytotoxicity

While extensively studied as a radiosensitizer, data on the direct cytotoxicity of this compound as a monotherapy is less abundant. The available quantitative data provides insights into its potency in specific cancer cell lines.

Table 1: Inhibitory Concentration of this compound in Cancer Cells

| Cell Line | Assay Type | Parameter | Concentration | Exposure Time | Conditions | Reference |

| NMT-1R (rat yolk sac) | Clonogenic Assay | ID70 | 400 µg/mL | 24 hours | Aerobic | [2] |

ID70: The dose required to inhibit the survival of 70% of the cells.

Mechanisms of Action

The cytotoxic effects of this compound on cancer cells are mediated through several mechanisms, including the induction of apoptosis and modulation of the cell cycle.

Induction of Apoptosis

This compound has been shown to enhance hyperthermia-induced apoptosis in human lymphoma U973 cells. This process involves the activation of both extrinsic and intrinsic apoptotic pathways.

-

Extrinsic Pathway: this compound treatment, in combination with hyperthermia, leads to the externalization of the Fas receptor, initiating the Fas-caspase-8 signaling cascade.

-

Intrinsic Pathway: The activation of the intrinsic pathway is evidenced by the enhanced release of cytochrome c from the mitochondria into the cytosol. This is associated with the activation of Bid, a pro-apoptotic Bcl-2 family protein.

Cell Cycle Arrest

This compound has been observed to directly impact the cell cycle of cancer cells, even under aerobic conditions. Treatment of NMT-1R rat yolk sac cells with this compound resulted in a significant increase in the proportion of cells in the G1 phase of the cell cycle.[2] In hypoxic conditions, when combined with gemcitabine and radiation, this compound induced S-phase arrest in MCF-7 and HeLa cells.

Signaling Pathways

The cytotoxic effects of this compound are linked to its modulation of key signaling pathways, particularly those related to cellular stress and survival.

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

Under hypoxic conditions, cancer cells upregulate HIF-1α, a transcription factor that promotes survival, angiogenesis, and resistance to therapy. This compound is proposed to exert its radiosensitizing effect by inhibiting the signal transduction mediated by HIF-1α.[1] This inhibition prevents the adaptive responses of cancer cells to hypoxia, rendering them more susceptible to the cytotoxic effects of radiation.

References

Sanazole's Interaction with Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanazole, also known as AK-2123, is a 3-nitrotriazole compound that has been investigated primarily as a hypoxic cell radiosensitizer. Its mechanism of action centers on enhancing the cytotoxic effects of radiation and hyperthermia in the low-oxygen environment characteristic of solid tumors. This guide provides an in-depth technical overview of the cellular pathways modulated by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks. This compound potentiates apoptosis through both the intrinsic and extrinsic pathways, modulates the DNA damage response, and influences cell cycle progression. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the molecular interactions of this compound in oncology.

Introduction

Tumor hypoxia is a significant factor contributing to resistance to radiotherapy and chemotherapy. Hypoxic cells are less susceptible to the DNA-damaging effects of ionizing radiation and certain anticancer drugs. Hypoxic cell radiosensitizers are compounds designed to selectively increase the sensitivity of these resistant cells to radiation, thereby improving therapeutic outcomes. This compound (AK-2123) is a promising hypoxic cell radiosensitizer that has undergone preclinical and clinical evaluation.[1][2] This guide delineates the molecular mechanisms by which this compound exerts its effects, focusing on its interactions with key cellular signaling pathways.

Core Mechanism of Action: Radiosensitization in Hypoxia

Under hypoxic conditions, this compound is reduced to reactive intermediates that can "fix" radiation-induced DNA damage, making it irreparable and leading to cell death.[3] This process mimics the role of oxygen in sensitizing cells to radiation. The efficacy of a radiosensitizer is often quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizer.

Quantitative Data on Radiosensitization

The following table summarizes the in vitro radiosensitizing effect of this compound on SCCVII squamous cell carcinoma cells under hypoxic conditions.[4]

| Concentration | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival |

| 1 mM | 1.55[4] |

| 0.5 mM | 1.40 |

Table 1: In vitro Sensitizer Enhancement Ratio of this compound

Interaction with Apoptotic Pathways

This compound has been shown to significantly enhance apoptosis induced by both gamma-radiation and hyperthermia. It achieves this by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by cellular stress and converges on the mitochondria. This compound, in combination with radiation or hyperthermia, has been observed to:

-

Induce loss of mitochondrial membrane potential (MMP): This is a critical early event in apoptosis.

-

Promote the release of cytochrome c from the mitochondria into the cytosol: Cytosolic cytochrome c triggers the formation of the apoptosome and activation of caspase-9.

-

Increase the activity of caspase-3: Caspase-3 is a key executioner caspase responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. This compound has been implicated in the potentiation of this pathway through:

-

Activation of the Fas-caspase-8 signaling axis: This leads to the direct activation of executioner caspases.

-

Cleavage of Bid: Activated caspase-8 can cleave Bid into its truncated form, tBid. tBid then translocates to the mitochondria, linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal.

Modulation of the DNA Damage Response

This compound's primary role as a radiosensitizer is intrinsically linked to the DNA Damage Response (DDR). By "fixing" radiation-induced DNA lesions under hypoxic conditions, this compound converts transient damage into permanent, lethal DNA breaks. This overwhelms the cell's repair machinery, pushing it towards an apoptotic fate.

Influence on Cell Cycle Progression

Emerging evidence suggests that this compound, in combination with other agents, can influence cell cycle distribution, which can impact radiosensitivity. For instance, in combination with gemcitabine and radiation, this compound was shown to induce an S-phase arrest in MCF-7 breast cancer cells and a G1-phase arrest in HeLa cervical cancer cells. This cell cycle modulation can potentially synchronize cells in more radiosensitive phases, further enhancing the therapeutic effect.

Interaction with the Hypoxia-Inducible Factor-1 (HIF-1) Pathway

The direct interaction between this compound and the HIF-1 signaling pathway is an area of ongoing investigation. HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and plays a crucial role in tumor progression and resistance to therapy. While this compound's activity is dependent on the hypoxic environment that also activates HIF-1, direct modulation of HIF-1α expression or activity by this compound has not been conclusively demonstrated. Further research is needed to elucidate any potential interplay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

In Vitro Radiosensitization (Colony Formation Assay)

-

Cell Culture: SCCVII cells are cultured in Eagle's minimal essential medium supplemented with 12.5% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2 and 95% air.

-

Hypoxic Conditions: To create a hypoxic environment, cells are placed in gas-tight containers and flushed with a mixture of 95% N2 and 5% CO2 for 30 minutes. The containers are then sealed and incubated at 37°C for 1 hour before irradiation.

-

Drug Treatment: this compound, dissolved in culture medium, is added to the cells at the desired concentrations (e.g., 0.5 mM or 1 mM) 1 hour prior to irradiation.

-

Irradiation: Cells are irradiated with a 137Cs gamma-ray source at a specified dose rate.

-

Colony Formation: After irradiation, cells are trypsinized, counted, and seeded into petri dishes at appropriate densities to form colonies.

-

Staining and Counting: After a suitable incubation period (typically 7-10 days), colonies are fixed with methanol and stained with Giemsa solution. Colonies containing 50 or more cells are counted.

-

Data Analysis: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) / plating efficiency of control cells. The SER is then calculated from the radiation dose-response curves.

Caspase Activity Assay

-

Sample Preparation: Tumor tissues or cultured cells are homogenized or lysed in a buffer that preserves protein integrity.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).

-

Enzymatic Reaction: A specific amount of protein lysate is incubated with a caspase-specific substrate conjugated to a reporter molecule (e.g., a fluorophore or a chromophore). For caspase-3, a common substrate is DEVD-pNA.

-

Detection: The cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified using a spectrophotometer or a fluorometer.

-

Data Analysis: Caspase activity is expressed as the rate of substrate cleavage per unit of protein.

Conclusion

This compound demonstrates significant potential as a hypoxic cell radiosensitizer through its multifaceted interaction with key cellular pathways. Its ability to enhance radiation- and hyperthermia-induced apoptosis via both intrinsic and extrinsic mechanisms, coupled with its influence on the DNA damage response and cell cycle, underscores its potential in overcoming hypoxia-mediated treatment resistance. While the direct interplay with the HIF-1 pathway requires further elucidation, the existing body of evidence provides a strong rationale for continued investigation and development of this compound and similar compounds in oncology. This technical guide serves as a foundational resource for researchers aiming to build upon our current understanding of this compound's molecular mechanisms to devise more effective cancer therapies.

References

- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 4. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sanazole Administration in Murine Tumor Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Sanazole (AK-2123), a 3-nitrotriazole derivative, in various murine tumor models. This compound is primarily investigated for its role as a hypoxic cell radiosensitizer, enhancing the efficacy of radiation therapy in solid tumors characterized by regions of low oxygen.

Mechanism of Action

This compound is a bioreductive drug that is selectively activated under hypoxic conditions. In low-oxygen environments, the nitro group of this compound is reduced, leading to the formation of reactive intermediates. These intermediates can cause cellular damage, primarily through the induction of DNA strand breaks, and can also fix radiation-induced damage, making it irreparable. This selective action in hypoxic cells, which are notoriously resistant to radiation therapy, makes this compound a promising agent for combination cancer treatments.[1][2] One of the key mechanisms by which this compound enhances radiation-induced cell death is through the potentiation of apoptosis.[3] Studies have shown that administration of this compound in conjunction with gamma-radiation leads to an increase in caspase-3 activity, a key executioner caspase in the apoptotic pathway.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies involving this compound administration in murine tumor models.

Table 1: In Vitro Radiosensitizing Effects of this compound

| Cell Line | Drug Concentration | Condition | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |

| SCCVII | 0.5 mM | Hypoxic | 1.40 | [4] |

| SCCVII | 1 mM | Hypoxic | 1.55 | |

| SCCVII | 1 mM | Aerobic | No sensitizing effect |

Table 2: In Vivo Administration and Efficacy of this compound as a Radiosensitizer

| Murine Model | Tumor Type | This compound Dose (mg/kg) | Administration Route | Timing | Outcome | Reference |

| C3H/HeN mice | SCCVII | 100, 200, 400 | Intraperitoneal | Prior to irradiation | Significant tumor growth delay | |

| Male mice | Fibrosarcoma | 40 | Intraperitoneal | 1 hour prior to irradiation | Enhanced radiation-induced apoptosis and caspase-3 activity | |

| Swiss albino mice | Dalton's lymphoma ascites | Not specified (as part of SN-AK-DOX complex) | Oral | Not specified | Significant reduction in tumor volume and growth delay |

Experimental Protocols

In Vivo Radiosensitization Study in SCCVII Tumor Model

This protocol is based on the methodology described by Hori et al. (2005).

Objective: To evaluate the in vivo radiosensitizing effect of this compound on squamous cell carcinoma tumors in mice.

Materials:

-

C3H/HeN mice

-

SCCVII (squamous cell carcinoma) tumor cells

-

This compound (AK-2123)

-

Sterile saline

-

Irradiation source (e.g., X-ray machine)

Procedure:

-

Tumor Implantation: Subcutaneously implant SCCVII tumor cells into the hind legs of C3H/HeN mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a specified size (e.g., 6-8 mm in diameter) before initiating treatment.

-

Drug Preparation and Administration:

-

Dissolve this compound in sterile saline.

-

Administer this compound intraperitoneally at doses of 100, 200, or 400 mg/kg body weight.

-

A control group should receive an equivalent volume of sterile saline.

-

-

Irradiation:

-

At a specified time point after this compound administration (e.g., 30-60 minutes), irradiate the tumors with a single dose of radiation.

-

The non-tumor bearing parts of the mice should be shielded during irradiation.

-

-

Tumor Growth Measurement:

-

Measure the tumor dimensions (length, width, and height) daily or every other day using calipers.

-

Calculate tumor volume using the formula: (L x W x H) / 2.

-

-

Data Analysis:

-

Plot tumor growth curves for each treatment group.

-

Determine the tumor growth delay, which is the time in days for tumors in the treated groups to reach a certain volume (e.g., 4 times the initial volume) compared to the control group.

-

Evaluation of Apoptosis Enhancement in a Murine Fibrosarcoma Model

This protocol is adapted from the study by Rajagopalan et al. (2003).

Objective: To determine if this compound enhances radiation-induced apoptosis in a murine fibrosarcoma model.

Materials:

-

Male mice

-

Fibrosarcoma tumor cells

-

This compound (AK-2123)

-

Sterile saline

-

Gamma-radiation source

-

Reagents for apoptosis assays (e.g., Giemsa-May-Grunwald stain, DNA fragmentation analysis kit, Caspase-3 activity assay kit)

Procedure:

-

Tumor Induction: Induce fibrosarcoma tumors in male mice.

-

Treatment Groups:

-

Control (no treatment)

-

This compound alone

-

Radiation alone

-

This compound + Radiation

-

-

Drug Administration:

-

Administer this compound intraperitoneally at a dose of 40 mg/kg body weight.

-

-

Irradiation:

-

One hour after this compound administration, expose the mice in the relevant groups to gamma-radiation.

-

-

Sample Collection:

-

At various time points post-treatment, euthanize the mice and excise the tumors.

-

-

Apoptosis Analysis:

-

Microscopic Examination: Stain tumor cells with Giemsa-May-Grunwald and examine for condensed and fragmented nuclei.

-

DNA Fragmentation: Analyze internucleosomal DNA fragmentation in the tumor cells.

-

Caspase-3 Activity: Measure caspase-3 activity in tumor cell extracts.

-

-

Data Analysis:

-

Compare the frequency of apoptotic cells, extent of DNA fragmentation, and levels of caspase-3 activity between the different treatment groups.

-

Combination Therapy with Nanoparticles

This compound has also been explored as a targeting agent for drug delivery systems. In a study by Nair and Nair (2014), this compound was complexed with silver nanoparticles and the chemotherapeutic drug doxorubicin (SN-AK-DOX). This complex was administered orally to Swiss albino mice bearing Dalton's lymphoma ascites tumors. The results showed that the SN-AK-DOX complex led to a greater reduction in tumor volume and growth delay compared to the individual components, suggesting that this compound can help target drug-loaded nanoparticles to the tumor site.

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

- 1. Radiation enhancing effects of this compound and gemcitabine in hypoxic breast and cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiosensitizer this compound (AK-2123) enhances gamma-radiation-induced apoptosis in murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reevaluation of the radiosensitizing effects of this compound and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AK-2123 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-2123, also known as Senazole or Sanazole, is a 3-nitrotriazole compound recognized for its potent radiosensitizing effects on hypoxic tumor cells. In the low-oxygen environment characteristic of solid tumors, AK-2123 is bioreduced to reactive intermediates that mimic the action of molecular oxygen. This activity "fixes" radiation-induced DNA damage, rendering it more difficult for cancer cells to repair and thereby enhancing the cytotoxic effects of radiotherapy. These application notes provide a comprehensive guide for the use of AK-2123 in in-vitro cell culture experiments, including recommended concentrations, detailed experimental protocols, and an overview of its mechanism of action.

Mechanism of Action

Under hypoxic conditions, AK-2123 undergoes a one-electron reduction, primarily mediated by intracellular reductases. This process generates reactive oxygen species (ROS) and other radical species. In the context of radiotherapy, these reactive intermediates interact with and stabilize radiation-induced DNA free radicals, preventing their chemical repair and leading to an increase in lethal DNA double-strand breaks. The accumulation of irreparable DNA damage subsequently triggers downstream apoptotic pathways, culminating in programmed cell death. A key mediator in this process is the activation of executioner caspases, such as caspase-3.

Quantitative Data Summary

The following table summarizes the reported concentrations of AK-2123 used in various in-vitro studies. Due to limited publicly available data on the half-maximal inhibitory concentration (IC50) of AK-2123 across a wide range of cell lines, it is highly recommended that researchers determine the IC50 for their specific cell line of interest prior to conducting radiosensitization experiments.

| Cell Line | Concentration | Exposure Time | Assay Type | Notes | Reference |

| NMT-1R (Rat Yolk Sac) | 400 µg/mL (ID70) | 24 hours | Cytotoxicity | This concentration was used for subsequent combination treatments. | [1] |

| V79 (Chinese Hamster) | 0.1 mM | Not Specified | DNA Damage & Survival | Used in studies investigating DNA breaks and clonogenic survival under hypoxic irradiation. |

Experimental Protocols

Protocol 1: Determination of AK-2123 Cytotoxicity and IC50 Value using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of AK-2123 on a specific cell line and to calculate its IC50 value.

Materials:

-

AK-2123

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of AK-2123 in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to create a range of concentrations to be tested.

-

Treatment: Add 100 µL of the diluted AK-2123 solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve AK-2123) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of single cells to form colonies after treatment with AK-2123 and/or radiation, providing a measure of cell reproductive integrity.

Materials:

-

AK-2123

-

Cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Radiation source (e.g., X-ray irradiator)

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the desired cell line.

-

Treatment: Treat the cells in suspension or as a monolayer with the predetermined concentration of AK-2123 for a specified duration (e.g., 2-4 hours) prior to irradiation.

-

Irradiation: Irradiate the cells with a range of radiation doses.

-

Cell Seeding: After treatment, trypsinize the cells (if grown as a monolayer), count them, and seed a known number of cells into 6-well plates. The number of cells to be seeded will depend on the expected survival rate for each treatment condition.

-

Incubation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.

-

Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 20-30 minutes.

-

Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. Plot the surviving fraction against the radiation dose to generate survival curves and determine the sensitizer enhancement ratio.

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to quantify the induction of apoptosis following treatment.

Materials:

-

AK-2123

-

Cell line of interest

-

Complete cell culture medium

-

Radiation source

-

Cell lysis buffer

-

Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AFC substrate)

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat them with AK-2123 and/or radiation as per the experimental design. Include appropriate controls.

-

Cell Lysis: After the desired incubation period, harvest the cells and lyse them using the provided lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Caspase-3 Assay: In a 96-well plate, add the cell lysate and the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing a chromophore (pNA) or fluorophore (AFC).

-

Signal Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or the fluorescence at an excitation/emission of 400/505 nm (for fluorometric assays) using a microplate reader.

-

Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample. Express the results as fold-change in caspase-3 activity compared to the untreated control.

Conclusion and Recommendations

AK-2123 is a valuable tool for studying the mechanisms of radiosensitization in hypoxic cancer cells. The protocols provided herein offer a framework for investigating its cytotoxic and pro-apoptotic effects. It is crucial for researchers to empirically determine the optimal concentration of AK-2123 for their specific cell model to ensure reproducible and meaningful results. Further investigations into the broader signaling pathways modulated by AK-2123 in combination with radiotherapy will continue to enhance our understanding of its therapeutic potential.

References

Application Notes and Protocols for Determining the Cytotoxicity of Sanazole

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the cytotoxicity of Sanazole, a hypoxic cell radiosensitizer. The document includes a detailed experimental protocol, an overview of the mechanism of action, and templates for data presentation and visualization.

Introduction

This compound, also known as AK-2123, is a nitrotriazole-based compound investigated for its efficacy as a hypoxic cell radiosensitizer. Tumors often contain regions of low oxygen, or hypoxia, which renders cancer cells resistant to radiation therapy. Hypoxic radiosensitizers are compounds that selectively increase the sensitivity of these resistant cells to radiation, thereby enhancing the therapeutic effect. This compound's mechanism of action is predicated on its selective reduction in hypoxic environments, leading to the formation of reactive species that enhance radiation-induced DNA damage. This document outlines a protocol for assessing the cytotoxic effects of this compound in vitro, with a particular emphasis on creating hypoxic conditions to mimic the tumor microenvironment.

Data Presentation

A crucial aspect of evaluating the cytotoxic potential of any compound is the quantitative assessment of its dose-dependent effects on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to represent this, indicating the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Due to the limited availability of public data on the single-agent cytotoxicity of this compound, the following table is presented as a template. Researchers can populate this table with their own experimental data.

| Cell Line | Oxygen Condition | Incubation Time (hours) | IC50 (µM)[1] |

| MCF-7 (Breast Cancer) | Normoxia (21% O₂) | 48 | Data Not Available |

| Hypoxia (1% O₂) | 48 | Data Not Available | |

| HeLa (Cervical Cancer) | Normoxia (21% O₂) | 48 | Data Not Available |

| Hypoxia (1% O₂) | 48 | Data Not Available | |

| SCCVII (Squamous Cell Carcinoma) | Normoxia (21% O₂) | 48 | Data Not Available |

| Hypoxia (1% O₂) | 48 | Data Not Available |

Experimental Protocols

This section details a standardized protocol for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for assessing cell viability.

Materials

-

This compound (AK-2123)

-

Selected cancer cell lines (e.g., MCF-7, HeLa, SCCVII)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

96-well flat-bottom microplates

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Hypoxia chamber or incubator capable of maintaining 1% O₂

-

Microplate reader

Methods

-

Cell Seeding:

-

Culture the chosen cancer cell lines in their recommended complete medium.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

-

Induction of Hypoxia (for hypoxic condition testing):

-

For experiments under hypoxic conditions, place the treated plates in a hypoxia chamber or incubator flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.

-

For normoxic conditions, incubate the plates in a standard incubator with 21% O₂ and 5% CO₂.

-

Incubate the plates for the desired exposure time (e.g., 48 hours).

-

-

MTT Assay:

-

Following the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the cytotoxicity assay for a hypoxic radiosensitizer like this compound.

Caption: Workflow for this compound Cytotoxicity Assay.

Proposed Signaling Pathway of this compound's Radiosensitizing Effect

The diagram below outlines the proposed signaling pathway through which this compound enhances radiation-induced cell death, particularly under hypoxic conditions.

Caption: this compound's Radiosensitizing Pathway.

References

Application Note: Quantitative Analysis of Sanazole using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sanazole. The described protocol is simple, precise, and demonstrates a good linear relationship, making it suitable for routine analysis and quality control of this compound in research and development settings.

Introduction

This compound, a nitroimidazole derivative, is a radiosensitizing agent used in cancer therapy to enhance the efficacy of radiation treatment. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance of the final drug product. This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, injector, and data acquisition software.

-

Analytical Column: Kromasil KR100-C18 (4.6 mm × 250 mm, 5 μm)[1].

-

Solvents: Methanol (HPLC grade), Glacial Acetic Acid (analytical grade), and Water (deionized or HPLC grade).

-

Standard: this compound reference standard of known purity.

Preparation of Mobile Phase and Standard Solutions

-